molecular formula C11H12O4 B8366368 6-Acetyl-2-hydroxymethyl-1,4-benzodioxan

6-Acetyl-2-hydroxymethyl-1,4-benzodioxan

Cat. No.: B8366368
M. Wt: 208.21 g/mol
InChI Key: LWVFKFLHYIYCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetyl-2-hydroxymethyl-1,4-benzodioxan is a chemical building block based on the privileged 1,4-benzodioxane scaffold, which is recognized for its versatile applications in medicinal chemistry and drug discovery. This compound is of significant interest to researchers for the synthesis and development of novel bioactive molecules. The 1,4-benzodioxane structure is a key component of several natural products and active pharmaceutical ingredients. For instance, it is a critical pharmacophore in Silybin, a natural compound known for its potent antihepatotoxic (liver-protecting) activity . Research into novel 1,4-benzodioxan-substituted chalcone derivatives has also identified this scaffold as a foundation for potent, reversible, and competitive inhibitors of human Monoamine Oxidase B (hMAO-B), presenting a promising therapeutic approach for neurodegenerative diseases like Parkinson's and Alzheimer's . Beyond the central nervous system, the 1,4-benzodioxane ring system is being explored in the fight against antibiotic resistance. Recent studies have developed benzodioxane-benzamide derivatives that function as potent inhibitors of the bacterial cell division protein FtsZ, showing excellent activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and Bacillus subtilis . As a functionalized building block featuring both acetyl and hydroxymethyl groups, this compound offers researchers multiple sites for chemical modification, facilitating the creation of libraries of compounds for structure-activity relationship (SAR) studies in these and other therapeutic areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

1-[2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethanone

InChI

InChI=1S/C11H12O4/c1-7(13)8-2-3-10-11(4-8)14-6-9(5-12)15-10/h2-4,9,12H,5-6H2,1H3

InChI Key

LWVFKFLHYIYCEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(CO2)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Acetyl 2 Hydroxymethyl 1,4 Benzodioxan and Analogous Structures

Retrosynthetic Analysis of 6-Acetyl-2-hydroxymethyl-1,4-benzodioxan

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable forward synthesis. deanfrancispress.comnih.gov The analysis for this compound identifies several key disconnections.

The most logical retrosynthetic strategy involves two primary disconnections corresponding to the formation of the dioxane ring's ether linkages (C-O bonds). This approach simplifies the target molecule into two key synthons: a substituted catechol bearing the acetyl group and a three-carbon electrophilic synthon that can provide the hydroxymethyl-substituted portion of the dioxane ring.

Disconnection 1 (C-O Bonds): Breaking the two ether bonds of the dioxane ring reveals 3,4-dihydroxyacetophenone (also known as 4-acetylcatechol) as the aromatic precursor. This starting material contains the requisite acetyl group at the correct position on the benzene (B151609) ring.

Synthon Equivalents: The corresponding three-carbon synthon required is an equivalent of glycidol (B123203) or a related 3-carbon dielectrophile. Practical chemical equivalents for this synthon include epichlorohydrin (B41342) or glycerol (B35011) carbonate, which are commonly used to install the 2-hydroxymethyl-dioxane ring. rsc.org

This analysis suggests a convergent synthesis where the pre-functionalized aromatic core is combined with a C3 unit to form the heterocyclic ring in a late-stage step, which is often an efficient strategy.

Established Synthetic Routes to the 1,4-Benzodioxane (B1196944) Core

The construction of the 1,4-benzodioxane ring system is a well-established area of heterocyclic chemistry, with several reliable methods developed over the years.

The most prevalent methods for forming the 1,4-benzodioxane core involve the cyclization of a catechol derivative with a suitable two- or three-carbon electrophile.

One of the most traditional and widely used methods is a variation of the Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.com In this approach, a catechol is treated with a base to form a bis-phenoxide, which then acts as a nucleophile in a double SN2 reaction with a 1,2-dielectrophile, such as 1,2-dibromoethane, to close the dioxane ring. scirp.org

A more direct route to 2-substituted benzodioxanes involves the reaction of a catechol with an epoxide. For the synthesis of 2-hydroxymethyl derivatives, epichlorohydrin is a common reagent. enamine.net The reaction proceeds via nucleophilic attack of the catecholate on the epoxide ring, followed by an intramolecular SN2 reaction to form the second ether linkage and close the ring.

A greener and innovative approach utilizes glycerol carbonate as the C3 synthon. The reaction of catechol with glycerol carbonate in the presence of a basic catalyst can produce 2-hydroxymethyl-1,4-benzodioxane (B143543) in high yield, avoiding the use of halogenated reagents. rsc.org

MethodCatechol ComponentC2/C3 ReagentKey ConditionsProduct Type
Williamson SynthesisCatechol1,2-DibromoethaneBase (e.g., K₂CO₃), Solvent (e.g., Acetone)Unsubstituted Benzodioxane
Epoxide CondensationCatecholEpichlorohydrinBase (e.g., NaOH)2-Hydroxymethyl-1,4-benzodioxan
Green SynthesisCatecholGlycerol CarbonateBase (e.g., NaOCH₃), 170 °C2-Hydroxymethyl-1,4-benzodioxan

Aromatization-driven synthesis is a powerful strategy for constructing aromatic and heteroaromatic rings, where the final step involves an elimination or oxidation reaction that creates the stable aromatic system. nih.gov This approach often begins with a cycloaddition reaction, such as a Diels-Alder reaction, to form a non-aromatic cyclic intermediate. nih.gov For example, pyridines can be synthesized via a domino cyclization–aromatization approach where a dihydropyridine (B1217469) intermediate is oxidized to the final aromatic product. nih.gov

However, this strategy is not commonly employed for the de novo synthesis of the 1,4-benzodioxane scaffold itself. Most synthetic routes to this heterocycle begin with an already aromatic catechol precursor, and the subsequent reactions focus on building the saturated dioxane ring onto it. The stability of the starting catechol ring makes pathways that disrupt and then reform its aromaticity less synthetically efficient compared to direct annulation strategies.

An alternative to building the ring onto a substituted catechol is to first construct the parent 1,4-benzodioxane ring and then introduce the desired functional groups onto the aromatic portion. This is a common strategy in organic synthesis, relying on standard electrophilic aromatic substitution reactions. numberanalytics.com

The most direct method for introducing an acetyl group onto the benzodioxane ring is the Friedel-Crafts acylation . nih.gov This reaction involves treating the 1,4-benzodioxane scaffold with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sapub.org The reaction typically shows good regioselectivity, with substitution occurring at the 6-position due to the activating, ortho-para directing effects of the ether oxygen atoms. This method can be applied to either the unsubstituted 1,4-benzodioxane or a precursor like 2-hydroxymethyl-1,4-benzodioxane to install the acetyl group.

ReactionSubstrateReagent(s)CatalystProduct
Friedel-Crafts Acylation1,4-BenzodioxaneAcetyl ChlorideAlCl₃6-Acetyl-1,4-benzodioxan
Friedel-Crafts Acylation2-Hydroxymethyl-1,4-benzodioxanAcetic AnhydrideAlCl₃This compound

Directed Synthesis of this compound

The most efficient and direct synthesis of this compound integrates the strategies of using a pre-functionalized starting material with an established ring-closure reaction.

The term "precursor" in this context refers to the aromatic starting material that already contains the acetyl functionality. The most logical starting material for this directed synthesis is 3,4-dihydroxyacetophenone . This commercially available compound provides the benzene ring with both the hydroxyl groups necessary for dioxane formation and the acetyl group at the correct position (which becomes the 6-position after cyclization).

The synthesis proceeds by reacting 3,4-dihydroxyacetophenone with a C3 electrophile capable of forming the 2-hydroxymethyl-substituted dioxane ring. A well-established method for this transformation is the base-catalyzed condensation with epichlorohydrin. enamine.net The reaction mechanism involves the initial formation of a phenoxide from the more acidic 4-hydroxyl group (para to the electron-withdrawing acetyl group), which attacks the terminal carbon of the epoxide. This is followed by an intramolecular cyclization where the second phenoxide displaces the chloride to form the 1,4-benzodioxane ring, directly yielding the target molecule, this compound.

This directed approach is highly efficient as it avoids the need for protection/deprotection steps and installs all the required functionality in a convergent manner.

Stereoselective Introduction and Transformation of the 2-Hydroxymethyl Moiety

The stereoselective synthesis of 2-hydroxymethyl-1,4-benzodioxanes is a critical challenge in organic synthesis, as the stereochemistry at the C2 position significantly influences the biological activity of these compounds. semanticscholar.orgnih.gov Various strategies have been developed to introduce the 2-hydroxymethyl group in a stereocontrolled manner.

One effective method involves the use of chiral building blocks derived from readily available starting materials. For instance, a glycerol derivative can be utilized as a precursor to introduce the 2-hydroxymethyl feature. rsc.org This approach involves a Mitsunobu coupling between a substituted phenol (B47542) and a protected glycerol derivative, which establishes the chiral center that will become the C2 position of the benzodioxane ring. rsc.org Subsequent cyclization affords the desired 2-hydroxymethyl-1,4-benzodioxane with the stereochemistry dictated by the starting glycerol synthon. rsc.org This methodology has been successfully applied to the synthesis of various 2-hydroxymethyl-1,4-benzodioxane oxyneolignans. rsc.org

Another strategy relies on the condensation of a catechol with a chiral epoxide precursor. rsc.org This method can produce either racemic or enantioenriched products, depending on whether a chiral or achiral epoxide is used. rsc.org The reaction proceeds via nucleophilic attack of the catechol phenoxide on the epoxide, followed by an intramolecular ring-closing step to form the 1,4-benzodioxane ring system. The stereochemistry of the resulting 2-hydroxymethyl group is directly transferred from the chiral epoxide.

Furthermore, enantioselective synthesis has been achieved starting from (S)-ethyl lactate, which is converted into a single chiral aldehyde. This aldehyde then serves as a versatile intermediate for a divergent synthesis of various enantiopure 1,4-benzodioxane lignans, demonstrating a high degree of stereochemical control. nih.gov

Enantiopure Synthesis and Stereochemical Control of 2-Substituted 1,4-Benzodioxanes

Achieving high levels of enantiopurity is paramount in the synthesis of 2-substituted 1,4-benzodioxanes due to the differential biological activities of the enantiomers. nih.govunimi.it The development of synthetic routes that proceed with complete stereochemical control is essential to avoid racemization, which can readily occur under certain reaction conditions, particularly basic ones. unimi.itnih.gov

The stereochemical outcome of nucleophilic substitution reactions at the C2 position of the 1,4-benzodioxane ring is governed by the reaction mechanism. SN2 reactions, which are favored by good nucleophiles and polar aprotic solvents, invariably proceed with a complete inversion of configuration at the stereocenter. libretexts.orgyoutube.comutexas.edu This is because the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack), leading to a predictable and stereospecific outcome. libretexts.orgyoutube.com

In contrast, SN1 reactions involve the formation of a planar carbocation intermediate. Nucleophilic attack can then occur from either face of this intermediate, typically resulting in racemization, a mixture of both retention and inversion products. utexas.edu In some cases, a slight excess of the inversion product is observed due to the leaving group partially shielding the front face of the carbocation. utexas.edu

Interestingly, catalyst control can dictate the stereochemical course of a reaction, allowing for selective retention or inversion of configuration using an achiral catalyst. nih.gov In nickel-catalyzed cross-coupling reactions of benzylic esters, the choice of ligand has been shown to control the stereochemical outcome. For example, using tricyclohexylphosphine (B42057) (PCy₃) as a ligand results in the product with retention of stereochemistry, whereas employing an N-heterocyclic carbene (NHC) ligand, such as SIMes, leads to the product with inversion. nih.gov This remarkable control provides two distinct stereospecific mechanistic pathways, offering a powerful tool for manipulating the absolute stereochemistry at the electrophilic carbon. nih.gov

Classical resolution via the formation of diastereomeric salts remains a widely used and effective method for separating enantiomers of chiral 1,4-benzodioxanes, particularly for acidic or basic compounds. wikipedia.orglibretexts.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization. libretexts.orgadvanceseng.com

For racemic 1,4-benzodioxane-2-carboxylic acid, chiral amines like (+)-dehydroabietylamine or substituted 1-phenylethylamine (B125046) enantiomers are commonly used as resolving agents. unimi.itresearchgate.net The choice of solvent is crucial for achieving efficient separation based on solubility differences between the diastereomeric salts. unchainedlabs.com For example, a mixture of propionitrile (B127096) and methyl tert-butyl ether has been utilized in the resolution of a chiral acid with trans-1-amino-2-indanol. unchainedlabs.com After separation, the pure enantiomer can be recovered by treating the salt with an acid or base to remove the resolving agent. wikipedia.org This method has been successfully applied to obtain enantiopure (R)- and (S)-1,4-benzodioxane-2-carboxylic acid, which are valuable starting materials for further synthesis. unimi.itresearchgate.net

Resolving AgentTarget CompoundKey Findings
(+)-DehydroabietylamineRacemic 1,4-benzodioxane-2-carboxylic acidYields (R)-1,4-benzodioxane-2-carboxylic acid in high enantiomeric excess. The (S)-enantiomer can be isolated from the mother liquor. researchgate.net
p-Methyl or p-nitro substituted 1-phenylethylamineRacemic 1,4-benzodioxane-2-carboxylic acidEffective for resolving the racemic acid to obtain the (S)-acid. unimi.it
(S)-(-)-α-methylbenzylamine (S-MBA)Racemic IbuprofenDemonstrates an efficient and green method for chiral resolution, applicable to other racemic acids. advanceseng.com
trans-1-Amino-2-indanolChiral Carboxylic AcidUsed to form diastereomeric salts with separation achieved based on significant solubility differences in a specific solvent system. unchainedlabs.com

Modern synthetic strategies increasingly rely on enzymatic and catalytic asymmetric methods to produce enantiopure 2-substituted 1,4-benzodioxanes, offering high selectivity and milder reaction conditions.

Enzymatic Synthesis: Enzymatic kinetic resolution is a powerful tool for obtaining chiral 1,4-benzodioxane derivatives. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed for the enantioselective hydrolysis or transesterification of 1,4-benzodioxane esters. semanticscholar.orgrsc.org In one study, engineered CALB mutants were used for the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester. semanticscholar.orgrsc.org The reaction conditions, including temperature and the choice of cosolvent, were optimized to achieve excellent enantiomeric excess (e.e.s >97%) and a high enantioselectivity value (E = 278). semanticscholar.orgrsc.org This approach provides an efficient route to chiral 1,4-benzodioxane building blocks. nih.gov Similarly, Pseudomonas fluorescens lipase has been used for the resolution of 2-hydroxymethyl-1,4-benzodioxanes through transesterification with vinyl acetate (B1210297). researchgate.net

EnzymeSubstrateReaction TypeKey Findings
Engineered Candida antarctica lipase B (CALB) mutants (A225F, A225F/T103A)1,4-Benzodioxane-2-carboxylic acid methyl esterKinetic Resolution (Hydrolysis)Optimal resolution (e.e.s 97%, E = 278) achieved at 30 °C with 20% n-butanol as a cosolvent. semanticscholar.orgrsc.org
Pseudomonas fluorescens lipase2-Hydroxymethyl-1,4-benzodioxanesKinetic Resolution (Transesterification)Effective resolution using vinyl acetate in organic solvents. researchgate.net

Catalytic Asymmetric Synthesis: Iridium-catalyzed asymmetric hydrogenation of prochiral 2-substituted 1,4-benzodioxines represents a highly efficient and atom-economical method for preparing a wide range of chiral 1,4-benzodioxanes. nih.govresearchgate.net This method utilizes a catalyst system, such as [Ir(cod)Cl]₂ combined with a chiral phosphine (B1218219) ligand like the BIDIME-dimer, to achieve excellent enantioselectivities, often up to 99:1 er. nih.govrsc.orgresearchgate.net The reaction is versatile, tolerating a broad scope of substrates with alkyl, aryl, heteroaryl, and carbonyl groups at the 2-position. nih.govresearchgate.net The starting 1,4-benzodioxines can be readily prepared via ring-closing metathesis, making this a general and powerful catalytic approach to constructing these valuable chiral scaffolds. nih.govrsc.org

Catalyst SystemSubstrate TypeEnantiomeric Ratio (er)
[Ir(cod)Cl]₂ / BIDIME-dimer2-Cyclopropyl-1,4-benzodioxine>99:1 nih.gov
[Ir(cod)Cl]₂ / BIDIME-dimer2-Cyclobutyl-1,4-benzodioxine98:2 nih.gov
[Ir(cod)Cl]₂ / BIDIME-dimer2-Aryl-1,4-benzodioxines98:2 to >99:1 nih.gov
Ir-complex with tropos biphenyl (B1667301) phosphine-oxazoline ligand2-Substituted-1,4-benzodioxinesModerate to good researchgate.net

Structure Activity Relationship Sar Investigations of 1,4 Benzodioxane Derivatives: Insights into Molecular Recognition

General Principles of SAR Elucidation in the 1,4-Benzodioxane (B1196944) Class

The exploration of SAR within the 1,4-benzodioxane class involves systematically altering the molecule's structure to map the key features required for biological activity. This process typically investigates three main regions: the aromatic ring, the dioxane ring, and the side chain appended to the core structure. Researchers have found that replacing the relatively planar 1,4-benzodioxane template with a more flexible 1,4-dioxane (B91453) ring can shift the compound's activity, leading to the development of selective α1D-adrenoreceptor (AR) antagonists, 5-HT1A full agonists, and cytotoxic agents. researchgate.netnih.govacs.org

Key principles in the SAR elucidation of this class include:

Systematic Modification : Alterations are made to the aromatic ring, the dioxane moiety, and various side chains to observe the impact on biological activity.

Bioisosteric Replacement : Functional groups are replaced with other groups that have similar physical or chemical properties to probe the importance of specific electronic or steric features.

Stereochemical Evaluation : The spatial arrangement of atoms is critical, and the synthesis and testing of individual enantiomers are often necessary to determine the optimal configuration for target interaction. nih.govacs.org

Target-Specific Interactions : SAR is highly dependent on the specific biological target. For instance, the structural requirements for α1-adrenoceptor antagonism can be vastly different from those for 5-HT1A receptor agonism. nih.gov

These investigations rely on a combination of chemical synthesis, in vitro binding and functional assays, and computational modeling to build a comprehensive picture of the molecular interactions driving the biological effects of 1,4-benzodioxane derivatives.

Positional and Substituent Effects on Biological Activity

The specific position and nature of substituents on the 1,4-benzodioxane scaffold dramatically influence the compound's affinity and selectivity for its biological targets.

Substitution on the aromatic portion of the 1,4-benzodioxane ring is a critical determinant of biological activity. The position of these substituents dictates their interaction with the target protein. For example, studies on anti-inflammatory 1,4-benzodioxin analogs showed that the placement of an acetic acid group was optimal at position-6, while the regioisomer with the same substituent at position-2 displayed only mediocre activity. scirp.org

In the context of monoamine oxidase B (MAO-B) inhibitors, a series of 1,4-benzodioxan-substituted chalcones has been evaluated. These compounds feature the 1,4-benzodioxane ring linked via a prop-2-en-1-one bridge to another substituted aromatic ring. The SAR for these chalcone derivatives can be summarized as follows:

Substitution on the Benzodioxane Ring : The 1,4-benzodioxan-6-yl moiety serves as a crucial component for potent inhibitory activity.

Substitution on the Phenyl Ring : The nature and position of substituents on the second phenyl ring (derived from acetophenone) significantly modulate potency. Halogen substitutions, such as a 3-bromo-4-fluoro combination on the phenyl ring, can lead to highly potent and selective MAO-B inhibitors. nih.gov

The table below presents the inhibitory activity of selected 1,4-benzodioxan-substituted chalcones against human MAO-B.

Compound IDSubstitution on Phenyl RingIC₅₀ (µM) for hMAO-BSelectivity Index (SI) vs. hMAO-A
8 4-methoxy>40-
17 3-chloro0.231>173
22 3-bromo-4-fluoro0.026>1538
26 4-chloro-2-hydroxy0.043>930

Data sourced from a study on 1,4-benzodioxan-substituted chalcones as hMAO-B inhibitors. nih.gov

Modifications to the dioxane ring, particularly at the C2 position, are pivotal for modulating the pharmacological profile of 1,4-benzodioxane derivatives. The substituent at this position often projects into a specific binding pocket of the target receptor or enzyme, and its size, shape, and chemical nature can fine-tune the interaction.

For many α1-adrenoceptor antagonists related to the prototypical compound WB4101, a 2-aminomethyl side chain is a common feature. Structural modifications of this unit have been shown to significantly affect affinity and selectivity for α1-AR subtypes. nih.gov Research has demonstrated that the two oxygen atoms of the 1,4-benzodioxane ring play an essential role in binding to certain targets, and the stereochemistry at the C2 position can have a crucial impact on this interaction. unimi.it For instance, replacing the benzodioxane moiety with a more flexible dioxane ring and introducing substituents at the C2 position can alter receptor selectivity. nih.govnih.gov

The side chain, typically attached at position C2 of the dioxane ring, is a major area for modification to alter the pharmacological properties of 1,4-benzodioxane derivatives. Modifications to this part of the molecule can influence potency, selectivity, and pharmacokinetic properties.

In the case of WB4101 analogues, the side chain consists of an aminomethyl group linked to a substituted phenoxyethylamine moiety. Variations in this side chain have profound effects on receptor affinity. Studies have shown that replacing the 1,4-benzodioxane nucleus with a substituted 1,4-dioxane ring, which can be considered a significant side chain modification relative to the core pharmacophore, results in compounds with altered selectivity profiles. For example, certain 6,6-diphenyl-1,4-dioxane derivatives have shown high affinity for the 5-HT1A receptor or selectivity for the α1D-AR subtype. nih.govacs.org These findings highlight that even modifications distal to the core scaffold can fundamentally change the compound's biological profile, underscoring the importance of exploring diverse side chain modifications in drug design. mdpi.com

Stereochemical Basis of Biological Efficacy

Stereochemistry is a fundamental aspect of the biological activity of 1,4-benzodioxane derivatives. Since biological targets like receptors and enzymes are chiral, they often exhibit differential interactions with the enantiomers of a chiral ligand. mdpi.commdpi.com

The chiral center at the C2 position of the 1,4-benzodioxane ring means that most derivatives exist as a pair of enantiomers. These enantiomers can display significant differences in their biological activity, a phenomenon known as enantioselectivity.

For many analogues of WB4101, the (S)-enantiomers are significantly more potent than the (R)-enantiomers at α1-adrenoceptors. acs.org However, fascinatingly, this stereochemical preference can be reversed for different receptor targets or even different compound series. Studies have revealed that for some 1,4-dioxane derivatives, the binding sites at 5-HT1A receptors and α1-adrenoceptors display reversed stereochemical requirements. nih.govacs.org For example, the (S)-enantiomer of one derivative proved to be a potent and selective 5-HT1A receptor agonist, while the (R)-enantiomers of other derivatives were the eutomers (more active enantiomers) at the α1D-AR subtype. nih.govacs.org

This reversed enantioselectivity suggests that these derivatives may not interact with the same binding sites on the α1-ARs as classical antagonists like WB4101. acs.org The critical role of chirality underscores the necessity of preparing and testing enantiomerically pure compounds to fully understand their pharmacological profiles and to develop drugs with improved efficacy and safety. unimi.it

The table below illustrates the enantioselectivity of selected compounds at different receptors.

CompoundEnantiomerTarget ReceptorActivity/Affinity
WB4101 Analogs (S)α₁-AdrenoceptorsHigher Potency
WB4101 Analogs (R)α₁-AdrenoceptorsLower Potency
Compound 2 (S)5-HT₁ₐ ReceptorPotent Agonist
Compound 4 (R)α₁D-AdrenoceptorEutomer (more active)

Data generalized from studies on 1,4-benzodioxane and 1,4-dioxane derivatives. nih.govacs.org

Diastereomeric Specificity in Biological Responses

The stereochemistry of 1,4-benzodioxane derivatives plays a pivotal role in their interaction with biological targets, often leading to significant differences in activity between diastereomers. The spatial arrangement of substituents on the chiral centers of the 1,4-benzodioxane nucleus can profoundly influence binding affinity and efficacy at various receptors and enzymes.

Research into the structure-activity relationships of these compounds has revealed a notable diastereomeric specificity. For instance, the orientation of substituents at the C2 position of the benzodioxane ring is a critical determinant for biological activity. Studies have demonstrated that the stereochemistry at this position can dictate the molecule's ability to fit into the binding pocket of a target protein.

A compelling example of this stereoselectivity is observed in the interaction of 1,4-benzodioxane derivatives with α1-adrenoreceptors and 5-HT1A serotonin receptors. Investigations have shown a reversed enantioselectivity for these two receptor types, meaning that one enantiomer may have a higher affinity for α1-adrenoreceptors, while the other enantiomer preferentially binds to 5-HT1A receptors nih.gov. This highlights the distinct topographical requirements of the binding sites of these different receptor families.

Furthermore, the importance of stereochemistry extends to the antimicrobial activity of 1,4-benzodioxane derivatives that target the bacterial cell division protein FtsZ. The precise three-dimensional structure of the molecule is crucial for its interaction with the protein, and different stereoisomers can exhibit vastly different inhibitory potencies. This underscores the necessity of considering stereoisomerism in the design and development of novel therapeutic agents based on the 1,4-benzodioxane scaffold.

Ligand-Target Interactions and Mechanistic Studies

Modulation of Adrenoreceptor Subtypes (e.g., α1A, α1D)

The 1,4-benzodioxane moiety is a well-established pharmacophore that confers affinity for adrenergic receptors, particularly the α1-adrenoceptor subtypes: α1A, α1B, and α1D. The nature and position of substituents on the benzodioxane ring system can significantly influence the affinity and selectivity of these compounds for the different α1-adrenoceptor subtypes.

Structure-activity relationship (SAR) studies on a variety of 1,4-benzodioxane derivatives have provided valuable insights into the structural requirements for subtype-selective modulation. For instance, modifications to the benzodioxane nucleus of the prototypical α1-antagonist WB-4101 have been shown to alter the selectivity profile. Certain structural changes can enhance affinity for the α1A subtype, which is predominantly involved in the contraction of smooth muscle in the prostate and bladder neck. Conversely, other modifications can lead to a preference for the α1D subtype, which is primarily located in the spinal cord, cortex, and aorta mdpi.comnih.gov.

This differential modulation is of significant therapeutic interest. Selective α1A-adrenoceptor antagonists are utilized in the treatment of benign prostatic hyperplasia (BPH) to alleviate lower urinary tract symptoms without causing significant cardiovascular side effects associated with the blockade of α1B-adrenoceptors in blood vessels. The ability to fine-tune the selectivity of 1,4-benzodioxane derivatives towards the α1A and α1D subtypes over the α1B subtype is a key objective in the development of safer and more effective therapeutic agents unimi.it.

The following table summarizes the selectivity profiles of some representative 1,4-benzodioxane derivatives for α1-adrenoceptor subtypes.

Compound/ModificationPredominant α1-Adrenoceptor Subtype SelectivityReference
WB-4101 related benzodioxans (compounds 3-5 and 7)α1A mdpi.com
WB-4101 related benzodioxan (compound 9)α1D mdpi.com

Serotoninergic Receptor Engagement (e.g., 5-HT1A)

In addition to their interaction with adrenoceptors, 1,4-benzodioxane derivatives have been investigated for their engagement with serotoninergic receptors, particularly the 5-HT1A subtype. The 5-HT1A receptor is a key target for anxiolytic and antidepressant medications.

Interestingly, a significant number of structural modifications on the prototypical α1-antagonist WB-4101, which also exhibits affinity for 5-HT1A receptors, lead to a marked decrease in affinity for this serotonin receptor subtype mdpi.comnih.gov. This finding is particularly relevant for the design of selective α1A-adrenoceptor antagonists, where concomitant 5-HT1A receptor blockade may be undesirable. By strategically modifying the 1,4-benzodioxane scaffold, it is possible to dissociate the adrenergic and serotoninergic activities.

However, not all modifications result in a loss of serotoninergic activity. Certain derivatives have been shown to retain or even exhibit potent and selective 5-HT1A receptor agonism or antagonism researchgate.netmdpi.comunimi.it. The nature of the substituent at the N4-position of piperazine-containing 1,4-benzodioxane derivatives has been shown to be a critical determinant of the functional activity at the 5-HT1A receptor, ranging from full agonism to full antagonism unimi.it.

As mentioned previously, a fascinating aspect of the interaction of 1,4-dioxane derivatives with these two receptor systems is the observation of reversed enantioselectivity. The (S)-enantiomer of certain derivatives can be a potent 5-HT1A receptor agonist with high selectivity over α1-adrenoceptors, while the (R)-enantiomer may show a preference for the α1D-adrenoceptor subtype nih.gov. This stereochemical divergence underscores the distinct structural requirements for binding to these two receptor classes.

Enzyme Inhibition Profiles (e.g., FtsZ, FabH, HSF1, p38α MAPK, Cyclooxygenases, Janus Kinases)

The versatility of the 1,4-benzodioxane scaffold extends to its ability to interact with and inhibit a range of enzymes implicated in various disease processes.

FtsZ and FabH Inhibition: In the realm of antimicrobial drug discovery, 1,4-benzodioxane derivatives have emerged as promising inhibitors of essential bacterial enzymes. One such target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of tubulin that is crucial for bacterial cell division nih.govnih.gov. By inhibiting FtsZ polymerization, these compounds disrupt the formation of the Z-ring, leading to bacterial cell death mdpi.com. The benzodioxane moiety plays a key role in the binding of these inhibitors to FtsZ mdpi.comnih.gov.

Another important bacterial enzyme targeted by 1,4-benzodioxane derivatives is β-ketoacyl-acyl carrier protein synthase III (FabH), which is involved in the initiation of fatty acid biosynthesis jst.go.jp. Inhibition of FabH disrupts the bacterial cell membrane synthesis, resulting in an antibacterial effect. Several series of 1,4-benzodioxane-containing compounds have been synthesized and shown to be potent inhibitors of FabH researchgate.netjst.go.jpresearchgate.netsemanticscholar.org.

HSF1 and p38α MAPK Inhibition: In the context of cancer and inflammatory diseases, 1,4-benzodioxane derivatives have been identified as inhibitors of key signaling proteins. The Heat Shock Factor 1 (HSF1) pathway is a critical regulator of the cellular stress response and is often exploited by cancer cells to promote survival. A 1,4-benzodioxane bisamide, CCT251236, has been reported as an inhibitor of the HSF1 pathway with growth inhibitory activities in human ovarian carcinoma models semanticscholar.org.

The p38α mitogen-activated protein kinase (MAPK) is another important target in inflammatory diseases and cancer. A benzodioxane derivative has been identified as a potent inhibitor of the p38α MAPK pathway semanticscholar.org.

Cyclooxygenase (COX) Inhibition: Some 1,4-benzodioxane-based carboxylic acids have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. These compounds have demonstrated in vivo anti-inflammatory activity comparable to or greater than ibuprofen unimi.it.

The following table provides a summary of the enzyme inhibition profiles of various 1,4-benzodioxane derivatives.

Enzyme TargetTherapeutic AreaRepresentative Derivative TypeReference
FtsZAntibacterialBenzodioxane-benzamides nih.govnih.govmdpi.com
FabHAntibacterial1,4-benzodioxane thiazolidinedione piperazines researchgate.netsemanticscholar.org
HSF1Anticancer1,4-benzodioxane bisamides semanticscholar.org
p38α MAPKAnti-inflammatory, AnticancerBenzodioxane derivatives semanticscholar.org
CyclooxygenasesAnti-inflammatory(S)-2-(benzodioxan-6-yl)propionic acid unimi.it

Mechanisms of Antimicrobial Action

The antimicrobial properties of 1,4-benzodioxane derivatives are primarily attributed to their ability to inhibit essential bacterial enzymes, leading to the disruption of critical cellular processes.

The primary mechanism of action for a significant class of these compounds is the inhibition of the FtsZ protein nih.govnih.govmdpi.com. FtsZ is a crucial component of the bacterial cytoskeleton and plays a central role in cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins that constitute the divisome. By binding to FtsZ, 1,4-benzodioxane-based inhibitors disrupt its polymerization and the subsequent formation of the Z-ring. This interference with cell division ultimately leads to filamentation of the bacteria and cell death mdpi.com. The benzodioxane moiety has been shown to be a key structural feature for the interaction with a hydrophobic pocket in the FtsZ protein mdpi.com.

Another well-defined mechanism of antimicrobial action for 1,4-benzodioxane derivatives is the inhibition of FabH jst.go.jp. This enzyme catalyzes the initial condensation step in the fatty acid biosynthesis pathway, which is essential for the integrity of the bacterial cell membrane. By inhibiting FabH, these compounds block the production of fatty acids, leading to a compromised cell membrane and subsequent bacterial death. The antibacterial activity of these FabH inhibitors has been demonstrated against a range of both Gram-positive and Gram-negative bacteria unimi.it.

The development of resistance to existing antibiotics is a major global health concern. The targeting of novel and essential bacterial proteins like FtsZ and FabH by 1,4-benzodioxane derivatives represents a promising strategy to combat antimicrobial resistance unimi.it.

Molecular Basis of Antihepatotoxic and Antioxidant Activities

Certain 1,4-benzodioxane derivatives have demonstrated significant antihepatotoxic and antioxidant activities. The molecular mechanisms underlying these protective effects are multifaceted and involve the modulation of oxidative stress and inflammatory pathways.

The antihepatotoxic activity of some 1,4-benzodioxane-containing compounds has been evaluated in models of chemically induced liver injury, such as carbon tetrachloride (CCl4)-induced hepatotoxicity nih.gov. In these models, the derivatives have shown the ability to protect liver cells from damage, as evidenced by the normalization of serum levels of liver enzymes like aspartate aminotransferase (AST) and alanine aminotransferase (ALT), and histopathological examination of liver tissue.

The antioxidant properties of 1,4-benzodioxane derivatives are believed to be a key contributor to their hepatoprotective effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to liver damage. 1,4-benzodioxane derivatives can act as antioxidants through several mechanisms:

Free Radical Scavenging: They can directly scavenge free radicals, neutralizing their damaging effects on cellular components such as lipids, proteins, and DNA.

Enhancement of Endogenous Antioxidant Defenses: Some derivatives may upregulate the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), thereby strengthening the cell's ability to combat oxidative stress.

The ability of these compounds to mitigate oxidative stress and inflammation provides a molecular basis for their observed antihepatotoxic effects, suggesting their potential therapeutic application in the management of liver diseases.

Pathways of Cytotoxicity

The cytotoxic effects of 1,4-benzodioxane derivatives are multifaceted, involving the induction of apoptosis and interference with the cell cycle. While specific pathways for 6-Acetyl-2-hydroxymethyl-1,4-benzodioxan are not extensively detailed in the available research, studies on analogous compounds within the 1,4-benzodioxane class provide insights into their potential mechanisms of action against cancer cells.

Research into various 1,4-benzodioxane derivatives has demonstrated their potential to inhibit cancer cell growth through the induction of programmed cell death, known as apoptosis. This process is characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, and DNA fragmentation. For instance, certain benzofuran derivatives, which share structural similarities with benzodioxanes, have been shown to activate both receptor-mediated and mitochondrial apoptotic pathways in cancer cells. nih.gov The induction of late-stage apoptosis or necrosis has been observed in cancer cell lines upon treatment with specific derivatives. nih.gov

Furthermore, the cytotoxic activity of some compounds in this class is thought to be mediated by the generation of oxidative stress. This can occur through the production of reactive oxygen species (ROS), leading to lipid peroxidation and subsequent damage to cellular components, which can ultimately trigger apoptosis. nih.gov

In addition to inducing apoptosis, some 1,4-benzodioxane and related heterocyclic compounds have been found to affect the cell cycle progression of cancer cells. The cell cycle is a series of events that leads to cell division and replication. Disruption of this process can inhibit tumor growth. Studies on certain derivatives have shown the ability to cause cell cycle arrest at different phases. For example, some compounds have been observed to induce a G2/M phase arrest, while others cause an arrest at the S and G2/M phases in different cancer cell lines. nih.gov This interruption of the cell cycle prevents the cancer cells from dividing and proliferating.

The table below summarizes the cytotoxic effects observed in studies of various 1,4-benzodioxane and related derivatives. It is important to note that these findings are for the general class of compounds and may not be directly attributable to this compound.

Compound Class Observed Effect Mechanism Cell Line(s)
Benzofuran derivativesApoptosis InductionActivation of receptor and mitochondrial pathwaysVarious cancer cell lines
Benzofuran derivativesCell Cycle ArrestG2/M phase arrest, S and G2/M phase arrestHepG2, A549
1,4-Benzodioxane derivativesCytotoxicityPotential induction of oxidative stressPC-3

Advanced Computational and Theoretical Approaches in 1,4 Benzodioxane Research

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting the binding affinity and interaction patterns of a ligand with a target receptor.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 1,4-benzodioxane (B1196944) derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action against various biological targets. For instance, a series of 1,4-benzodioxan-substituted chalcones were evaluated as inhibitors of human monoamine oxidase B (hMAO-B). nih.gov Docking studies revealed key interactions within the active site of the enzyme, providing a rationale for the observed inhibitory activity. nih.gov Similarly, novel 1,4-benzodioxane thiazolidinedione piperazine derivatives were designed and evaluated as inhibitors of the bacterial enzyme FabH, with computational docking studies confirming interactions with key residues in the active site. nih.gov

In a hypothetical docking study of 6-Acetyl-2-hydroxymethyl-1,4-benzodioxan with a target protein, the acetyl and hydroxymethyl groups would be expected to form specific hydrogen bonds and electrostatic interactions, anchoring the molecule within the binding pocket. The 1,4-benzodioxane core would likely engage in hydrophobic and π-π stacking interactions.

ParameterDescriptionExample Application for 1,4-Benzodioxane Derivatives
Binding Affinity The strength of the interaction between a ligand and its receptor, often expressed as a docking score or binding energy (kcal/mol).Docking of 1,4-benzodioxane derivatives against hMAO-B and FabH to predict their inhibitory potential. nih.govnih.gov
Binding Pose The predicted orientation and conformation of the ligand within the receptor's active site.Identification of the optimal orientation of 1,4-benzodioxane-substituted chalcones in the hMAO-B active site. nih.gov
Key Interactions Specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-receptor complex.Analysis of hydrogen bonding and hydrophobic interactions between 1,4-benzodioxane derivatives and key amino acid residues of target enzymes. arabjchem.org

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational changes. MD simulations have been employed to study the behavior of 1,4-benzodioxane carboxylic acid-based hydrazones complexed with their target receptors. arabjchem.org These simulations can reveal the flexibility of the ligand and the receptor, the role of solvent molecules, and the persistence of key interactions identified through molecular docking. For a complex of this compound with a receptor, an MD simulation could assess the stability of the initial docked pose and identify any conformational rearrangements that might occur upon binding.

Simulation ParameterDescriptionRelevance to 1,4-Benzodioxane Research
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of a superimposed protein or ligand over time, indicating the stability of the system.Assessing the stability of the complex formed between a 1,4-benzodioxane derivative and its target protein.
Root Mean Square Fluctuation (RMSF) A measure of the displacement of individual atoms or residues over time, highlighting flexible regions of the protein or ligand.Identifying flexible regions of the receptor upon binding of a 1,4-benzodioxane ligand.
Hydrogen Bond Analysis Tracking the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation.Determining the stability and occupancy of key hydrogen bonds that anchor the 1,4-benzodioxane derivative in the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds.

For a series of 1,4-benzodioxane derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound, such as electronic, steric, and hydrophobic parameters. These descriptors are then correlated with the experimentally determined biological activity (e.g., IC50 values) using statistical methods like multiple linear regression or machine learning algorithms.

A hypothetical QSAR model for a series of analogs of this compound could reveal the importance of the acetyl group's electronic properties or the hydroxymethyl group's hydrogen bonding capacity for their biological activity.

QSAR ComponentDescriptionExample for 1,4-Benzodioxane Derivatives
Molecular Descriptors Numerical values that characterize the chemical structure and properties of a molecule.Topological indices, electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume) calculated for a series of 1,4-benzodioxane compounds.
Statistical Model A mathematical equation that correlates the molecular descriptors with the biological activity.A multiple linear regression equation predicting the inhibitory activity of 1,4-benzodioxane derivatives based on a combination of electronic and steric descriptors.
Model Validation The process of assessing the predictive power and robustness of the QSAR model using internal and external validation techniques.Cross-validation and prediction of the activity of a test set of 1,4-benzodioxane compounds to evaluate the reliability of the developed QSAR model.

De Novo Design and Virtual Screening Methodologies

De Novo Design involves the computational generation of novel molecular structures with desired biological activity. These methods can be either receptor-based, where the structure of the target is known, or ligand-based, where a set of known active molecules is used as a template. For the 1,4-benzodioxane scaffold, de novo design algorithms could be used to explore novel substitutions on the benzodioxane ring to optimize interactions with a specific target.

Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This approach can be either structure-based, relying on molecular docking, or ligand-based, using similarity searches or pharmacophore models. Virtual screening of compound libraries for molecules containing the 1,4-benzodioxane core could lead to the identification of new hits with potential therapeutic applications. The use of filters to ensure "drug-likeness" is a common practice in virtual screening to improve the quality of the identified hits. nih.gov

MethodologyDescriptionApplication to 1,4-Benzodioxane Research
Structure-Based Virtual Screening Docking of large compound libraries into the active site of a target receptor to identify potential binders.Screening of commercially available or proprietary databases for compounds containing the 1,4-benzodioxane scaffold that are predicted to bind to a specific therapeutic target.
Ligand-Based Virtual Screening Searching for molecules in a database that are structurally similar to a known active compound or that match a pharmacophore model derived from a set of active molecules.Using an active 1,4-benzodioxane derivative as a query to find other compounds with similar 2D or 3D features in a large chemical library.
De Novo Design Algorithmic generation of novel molecular structures with desirable properties.Creating novel 1,4-benzodioxane derivatives with optimized binding to a target receptor by computationally modifying the substitution patterns on the scaffold.

Q & A

Q. What are the key structural and spectroscopic characteristics of 6-Acetyl-2-hydroxymethyl-1,4-benzodioxan?

Methodological Answer: Structural confirmation relies on a combination of analytical techniques:

  • NMR Spectroscopy : The compound's aromatic protons appear as multiplet peaks between 6.44–7.74 ppm in 1^1H NMR, with hydroxymethyl (-CH2_2OH) and acetyl (-COCH3_3) groups showing distinct splitting patterns .
  • Molecular Formula : Confirmed via high-resolution mass spectrometry (HRMS) as C10_{10}H10_{10}O3_3 (MW: 178.1846 g/mol) .
  • IUPAC Name : 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethanone, with CAS Registry Number 2879-20-1 .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer: A two-step synthesis is typical:

Reduction : Lithium aluminum hydride (LiAlH4_4) reduces ester precursors to yield 2-hydroxymethyl-1,4-benzodioxan isomers (e.g., V in ).

Acetylation : The hydroxymethyl group undergoes acetylation using acetyl chloride or acetic anhydride under anhydrous conditions .
Key Note : Isomers may form during reduction, but subsequent reactions (e.g., thionyl chloride treatment) unify products into a single derivative .

Q. How are thermodynamic properties of 1,4-benzodioxan derivatives experimentally determined?

Methodological Answer:

  • Combustion Calorimetry : Measures standard molar enthalpies of formation using static bomb calorimetry at 298.15 K .
  • Vaporization/Sublimation Enthalpies : Determined via Calvet microcalorimetry, corrected to 298.15 K .
  • Computational Validation : Density Functional Theory (DFT) with isodesmic/homodesmic reactions refines experimental data, achieving <5% deviation in enthalpy values .

Advanced Research Questions

Q. How do computational methods enhance the understanding of this compound’s stability and reactivity?

Methodological Answer:

  • DFT Calculations : Predict gas-phase enthalpies of formation and bond dissociation energies, identifying reactive sites (e.g., acetyl group susceptibility to nucleophilic attack) .
  • Reactivity Simulations : Molecular docking or molecular dynamics (MD) models assess interactions with biological targets (e.g., enzyme active sites) for structure-activity relationship (SAR) studies .
    Example : SAR of 1,4-benzodioxan derivatives revealed methionine aminopeptidase II inhibition via triazole substituents .

Q. What strategies resolve contradictions in biological activity data for benzodioxan derivatives?

Methodological Answer:

  • Dose-Response Analysis : Validate antihepatotoxic or antimicrobial activity using IC50_{50}/EC50_{50} curves to distinguish true efficacy from assay noise .
  • Isomer Purity Control : Chromatographic separation (e.g., HPLC) ensures isomers (e.g., 2-hydroxymethyl positional variants) are evaluated independently .
    Case Study : Inconsistent antimicrobial results in benzodioxan-oxadiazole hybrids were resolved by confirming purity via 1^1H NMR integration .

Q. How are isomers of 2-hydroxymethyl-1,4-benzodioxan derivatives characterized and differentiated?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with UV detection separates isomers based on polarity differences .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) unambiguously assigns stereochemistry, as seen in 6-chloro-1,4-benzoxazin derivatives .
  • Thermal Analysis : Differential scanning calorimetry (DSC) distinguishes melting points (e.g., 94–95°C vs. 107–109°C for isomers in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.